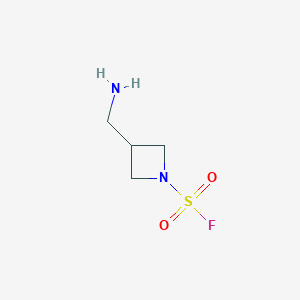

3-(Aminomethyl)azetidine-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C4H9FN2O2S |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-(aminomethyl)azetidine-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H9FN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,1-3,6H2 |

InChI Key |

WWIKIQPXXNVJCK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1S(=O)(=O)F)CN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(Aminomethyl)azetidine-1-sulfonyl fluoride

General Synthetic Strategy

The synthesis of 3-(aminomethyl)azetidine-1-sulfonyl fluoride generally proceeds via the construction of the azetidine ring followed by introduction of the sulfonyl fluoride group at the nitrogen atom. The key steps typically include:

- Formation of the azetidine ring scaffold.

- Functionalization of the azetidine nitrogen with a sulfonyl fluoride group.

- Optional protection/deprotection steps to control reactivity.

- Purification and isolation of the final sulfonyl fluoride compound.

Stepwise Synthetic Routes

Azetidine Ring Formation

The azetidine ring can be formed by cyclization reactions starting from suitable precursors such as haloalkylamines or amino alcohols. One documented approach involves:

- Starting from commercially available tertiary alcohols or haloalkyl amines.

- Cyclization under basic or catalytic conditions to form the four-membered azetidine ring.

- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates these transformations.

For example, a process reported involves heating aqueous ammonia with a haloalkyl precursor at 55–60 °C for 12 hours, followed by extraction and purification steps to isolate the azetidine intermediate.

Introduction of the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety is introduced typically via a thiol alkylation–oxidation–elimination/fluorination sequence:

- Thiol alkylation of azetidine derivatives is catalyzed by lithium triflimide or iron chloride, which enables scalable and reliable synthesis.

- Oxidation of the thiol intermediate to the corresponding sulfonyl compound is performed without requiring flash chromatography.

- Subsequent elimination and fluorination steps convert the sulfonyl group to the sulfonyl fluoride functionality.

This sequence has been successfully applied to azetidine derivatives to yield N-protected azetidine sulfonyl fluorides (N-Cbz-ASFs), which can be deprotected to yield the free amine sulfonyl fluoride.

Deprotection and Functional Group Manipulation

- The carbobenzyloxy (Cbz) protecting group on the azetidine nitrogen can be removed using trimethylsilyl iodide (TMSI) to afford the free NH-azetidine-amine sulfonyl fluoride in good yield (approximately 78%).

- Further functionalization of the free amine is possible, allowing derivatization for biological or chemical applications.

Alternative Synthetic Approaches

Other methods involve palladium-catalyzed coupling reactions and nucleophilic substitutions under mild conditions:

- Palladium-catalyzed cross-coupling reactions using catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 in the presence of bases like sodium carbonate or potassium phosphate have been employed to construct azetidine derivatives with various substituents before sulfonyl fluoride installation.

- Reaction conditions typically involve polar aprotic solvents (DMF, DMSO) at temperatures ranging from 0 °C to 100 °C.

- Lewis acid catalysis (e.g., lithium tetrafluoroborate) or acid catalysis (e.g., trifluoroacetic acid) can be used for cyclization or functional group transformations in the synthesis pathway.

Comparative Analysis of Preparation Methods

| Preparation Step | Methodology Description | Catalysts/Reagents | Conditions | Yield/Scale | Notes |

|---|---|---|---|---|---|

| Azetidine ring formation | Cyclization of haloalkylamines or amino alcohols | Aqueous ammonia, base | 55–60 °C, 12 hours | Multi-gram scale achievable | Extraction with diethyl ether, drying over MgSO4 |

| Thiol alkylation | Alkylation of azetidine thiol intermediate | Lithium triflimide or iron chloride | Room temperature to mild heating | Scalable (>2 g) | Catalysts enable reliable and scalable process |

| Oxidation | Oxidation of thiol to sulfonyl intermediate | Oxidizing agents (not chromatographed) | Mild conditions | High purity | Flash chromatography not required |

| Elimination/Fluorination | Conversion to sulfonyl fluoride group | Fluorinating agents | Mild heating | High yield | Efficient conversion to sulfonyl fluoride |

| Deprotection | Removal of Cbz protecting group | Trimethylsilyl iodide (TMSI) | Room temperature | 78% yield | Enables access to free NH azetidine sulfonyl fluoride |

| Palladium-catalyzed coupling | Cross-coupling for functionalization before sulfonylation | Pd(PPh3)4, Pd(dppf)Cl2, bases | 0–100 °C, inert atmosphere | Moderate to high yield | Enables diverse substitution patterns |

Research Findings and Reaction Mechanisms

- The thiol alkylation–oxidation–elimination/fluorination sequence is the most robust and scalable method for synthesizing azetidine sulfonyl fluorides, including 3-(aminomethyl)azetidine-1-sulfonyl fluoride.

- Kinetic studies show that azetidine sulfonyl fluorides undergo de-fluorosulfonylation (deFS) reactions with nucleophiles such as morpholine at moderate temperatures (60 °C) in acetonitrile, with activation energies slightly higher than oxetane sulfonyl fluoride analogs, but with comparable reactivity profiles.

- The sulfonyl fluoride group reacts selectively with nucleophilic residues, making these compounds valuable as enzyme inhibitors in medicinal chemistry.

- Protective groups like Cbz and Boc can be used to modulate reactivity and enable further functionalization, such as propargyl carbamate formation for click chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)azetidine-1-sulfonyl fluoride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The sulfonyl fluoride group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed information on the products can be found in chemical databases and research articles .

Scientific Research Applications

3-(Aminomethyl)azetidine-1-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)azetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophiles, which can lead to the inhibition of enzymes or other biological processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs: Cyclic Amines with Sulfonyl Fluoride Groups

Key Observations :

- Functional Groups: The sulfonyl fluoride group distinguishes 3-(Aminomethyl)azetidine-1-sulfonyl fluoride from non-sulfonated analogs like 3-(Aminomethyl)pyridine, enabling covalent bond formation with biological targets.

Functional Analogs: Sulfonyl Fluorides in Drug Development

- Its structure, (S)-3-(aminomethyl)-5-methylhexanoic acid, demonstrates the pharmacological relevance of aminomethyl groups in central nervous system targeting. Unlike 3-(Aminomethyl)azetidine-1-sulfonyl fluoride, pregabalin is a linear molecule with a carboxylic acid group, emphasizing the role of ring systems in modulating bioavailability and target engagement .

- Fluorinated Heterocycles: Fluorinated compounds like the title compound in (2-Amino-1H-benzoimidazol-3-ium trifluoro-dioxophenylbutan-2-ide) highlight the importance of fluorine in enhancing metabolic stability and binding affinity, a trait shared with sulfonyl fluoride-containing compounds .

Market and Industrial Context

- 3-(Aminomethyl)-1-Methylpiperidine (CAS 14613-37-7): A six-membered cyclic amine with a methyl group, this compound is used in diverse downstream products. Its market analysis (2024) reveals regional manufacturing hubs in Asia and North America, though it lacks the sulfonyl fluoride functionality critical for covalent inhibition .

Biological Activity

3-(Aminomethyl)azetidine-1-sulfonyl fluoride is a compound with significant potential in various biological applications, particularly in enzyme inhibition and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

- IUPAC Name : 3-(aminomethyl)azetidine-1-sulfonyl fluoride

- Molecular Formula : C4H10ClFN2O2S

- Molecular Weight : 204.64 g/mol

The compound features an azetidine ring, an aminomethyl group, and a sulfonyl fluoride moiety, which contribute to its reactivity and biological activity.

The primary mechanism of action for 3-(aminomethyl)azetidine-1-sulfonyl fluoride involves its interaction with nucleophilic residues in proteins, particularly through the sulfonyl fluoride group. This interaction can lead to the inhibition of various enzymes, including proteases and kinases. The sulfonyl fluoride group acts as an electrophile, allowing it to form covalent bonds with nucleophiles in the active sites of these enzymes, thereby inhibiting their activity .

Enzyme Inhibition

Research indicates that 3-(aminomethyl)azetidine-1-sulfonyl fluoride can effectively inhibit serine proteases. These enzymes play critical roles in numerous physiological processes, including digestion and immune response. The compound has been explored as an activity-based probe for studying protease functions .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully characterize its efficacy and mechanism against microbial targets.

Synthesis

The synthesis of 3-(aminomethyl)azetidine-1-sulfonyl fluoride typically involves several steps:

- Formation of the Azetidine Ring : Achieved through cyclization reactions from appropriate precursors.

- Introduction of the Aminomethyl Group : Accomplished via nucleophilic substitution reactions.

- Sulfonylation : The sulfonyl fluoride group is introduced using sulfonyl chloride reagents.

- Hydrochloride Formation : Final conversion to hydrochloride salt by treatment with hydrochloric acid.

Study on Enzyme Inhibition

In a study published in Nature Communications, researchers utilized 3-(aminomethyl)azetidine-1-sulfonyl fluoride as a probe to investigate the inhibition of specific serine proteases. The findings demonstrated that the compound effectively inhibited enzyme activity at micromolar concentrations, indicating its potential as a lead compound for drug development targeting protease-related diseases .

Antimicrobial Activity Assessment

A recent study assessed the antimicrobial efficacy of various sulfonyl fluorides, including 3-(aminomethyl)azetidine-1-sulfonyl fluoride. The results showed promising activity against Gram-positive bacteria, suggesting that modifications to the compound's structure could enhance its antimicrobial potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(Aminomethyl)azetidine-1-sulfonyl fluoride | Azetidine | Enzyme inhibitor, antimicrobial |

| 3-(Aminomethyl)azetidine-1-sulfonamide | Azetidine | Antimicrobial |

| 4-(Aminomethyl)piperidine-1-sulfonyl fluoride | Piperidine | Potential enzyme inhibitor |

This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of 3-(aminomethyl)azetidine-1-sulfonyl fluoride.

Q & A

Basic: What are the critical steps for synthesizing 3-(Aminomethyl)azetidine-1-sulfonyl fluoride, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of azetidine derivatives using fluorinating agents like sulfur tetrafluoride (SF₄) or Deoxo-Fluor. Key steps include:

- Azetidine functionalization : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination .

- Sulfonyl fluoride formation : Reacting with sulfonic acid derivatives under controlled anhydrous conditions to avoid hydrolysis .

- Optimization : Temperature (0–5°C for fluorination), solvent choice (e.g., dichloromethane for stability), and stoichiometric ratios (1.2–1.5 equivalents of fluorinating agent) to minimize side reactions .

Basic: What analytical techniques are essential for characterizing 3-(Aminomethyl)azetidine-1-sulfonyl fluoride?

- NMR Spectroscopy : H and F NMR confirm structural integrity, with fluorine shifts typically appearing at δ −55 to −65 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 211.07) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 210–220 nm .

Advanced: How can researchers assess the compound’s enzyme inhibition potential and validate target specificity?

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for serine hydrolases) .

- Competitive Activity-Based Protein Profiling (ABPP) : Confirm target engagement in complex proteomes .

- Negative Controls : Include inactive analogs (e.g., sulfonamides instead of sulfonyl fluorides) to rule off-target effects .

Advanced: How does structural modification of the azetidine ring influence reactivity and biological activity?

- Electron-Withdrawing Groups (e.g., fluorine at C3): Enhance electrophilicity of the sulfonyl fluoride, improving covalent binding to nucleophilic residues (e.g., catalytic serine) .

- Steric Effects : Bulky substituents on the azetidine may reduce accessibility to enzyme active sites, as seen in analogs with trifluoroethoxy groups .

- Comparative Studies : Use computational tools (e.g., molecular docking) to predict binding affinities of derivatives .

Basic: What are the stability considerations for storing and handling this compound?

- Moisture Sensitivity : Store under argon at −20°C in sealed, desiccated vials to prevent hydrolysis .

- Solvent Compatibility : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., water, alcohols) .

- Decomposition Signs : Cloudiness or precipitate formation indicates degradation; verify via TLC or HPLC .

Advanced: How can computational modeling guide the design of analogs with improved selectivity?

- Molecular Dynamics Simulations : Predict binding modes in enzyme active sites (e.g., chymotrypsin-like proteases) .

- Free Energy Perturbation (FEP) : Quantify energy changes from substituent modifications (e.g., methyl vs. trifluoromethyl groups) .

- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability early in design .

Advanced: How should researchers address contradictory data in enzyme inhibition studies?

- Reproducibility Checks : Verify assay conditions (pH, temperature, ionic strength) and compound purity .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids) that may interfere .

- Orthogonal Assays : Combine kinetic assays with ABPP to cross-validate target engagement .

Basic: What safety protocols are critical for handling sulfonyl fluorides in the lab?

- PPE Requirements : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., HF byproducts) .

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal in halogenated waste containers .

Advanced: What strategies mitigate challenges in scaling up synthesis for in vivo studies?

- Solubility Optimization : Co-solvents (e.g., PEG-400) or salt formation (hydrochloride) improve bioavailability .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

- Process Analytical Technology (PAT) : Monitor reactions in real-time using in-line FTIR to ensure consistency .

Advanced: How do structural analogs of this compound compare in activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.